

commercial availability of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid

Cat. No.: B1453536

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An In-Depth Guide to the Commercial Availability and Application of **(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid** for Advanced Drug Discovery

Abstract

(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid (CAS No. 913835-28-6) is a specialized chemical building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a reactive boronic acid moiety with a metabolically robust N-cyclopropylsulfamoyl group, makes it a valuable intermediate for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, strategic importance in medicinal chemistry, and practical protocols for its use. We will explore the current sourcing landscape, which points towards a "made-to-order" market, and provide detailed methodologies for its handling and application in the pivotal Suzuki-Miyaura cross-coupling reaction.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are fundamental to its successful application in a research setting. **(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid** is a solid material with specific handling and storage requirements.

Property	Value	Source(s)
IUPAC Name	(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid	N/A
Synonyms	3-(N-Cyclopropylsulphamoyl)benzeneboronic acid	[1]
CAS Number	913835-28-6	[1][2]
Molecular Formula	C ₉ H ₁₂ BNO ₄ S	[1][2]
Molecular Weight	241.07 g/mol	[1][2]
Appearance	Solid, powder or crystals	
Melting Point	126-128 °C	[1][2]
Boiling Point	484.4 °C (at 760 mmHg)	[1][2]
Density	~1.5 g/cm ³	[1][2]
Storage Conditions	Keep Cold (2-8 °C), Inert Atmosphere	[1][2]

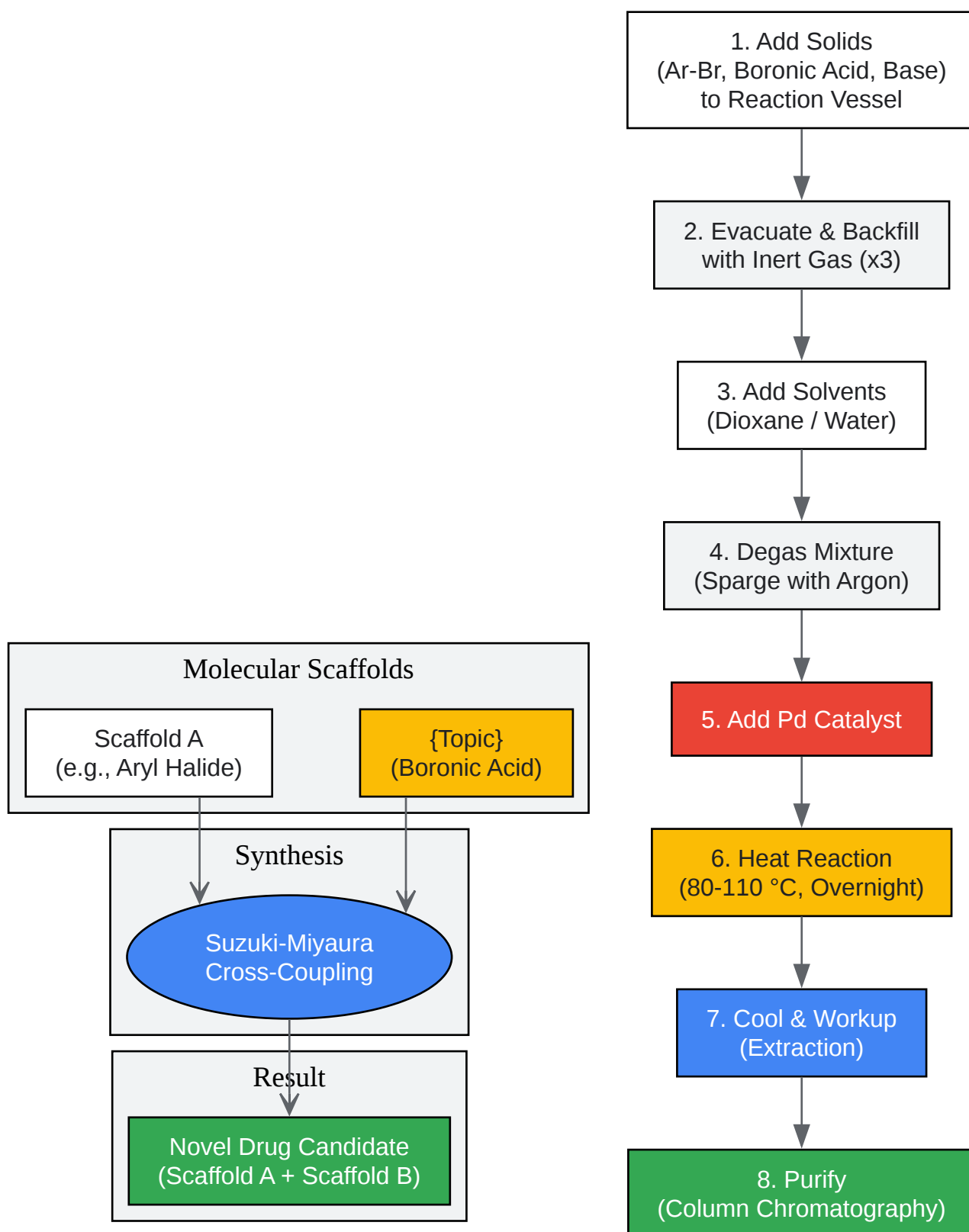
Strategic Importance in Drug Discovery

The value of **(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid** in modern drug discovery is not accidental; it is a result of its deliberate design, which incorporates two key functional groups. Research into boronic acids for medicinal chemistry has expanded significantly, leading to several FDA-approved drugs.[3][4]

The Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds.[5][6] This reaction allows medicinal chemists to precisely and efficiently connect different molecular fragments, which is essential for building the complex structures of modern drug candidates.[6][7]

The N-Cyclopropylsulfamoyl Moiety: The sulfonamide group is a common feature in many approved drugs. The addition of a cyclopropyl group is a strategic choice in medicinal chemistry intended to enhance key pharmacokinetic properties. It can improve metabolic stability by blocking potential sites of metabolism and may increase the bioavailability of the final compound.^[2]

The combination of these two groups in a single molecule makes it a high-value building block for creating novel compounds, as illustrated in the logical diagram below.



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